N-[(FURAN-2-YL)METHYL]-3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE
Overview
Description
N-[(FURAN-2-YL)METHYL]-3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE is a complex organic compound that belongs to the class of benzamides. It features a furan ring, a benzamide core, and a methanesulfonamido group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(FURAN-2-YL)METHYL]-3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Attachment of the Benzamide Core: The benzamide core is introduced through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Introduction of the Methanesulfonamido Group: This step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2).
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Halogenated benzamide derivatives.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in various biological pathways.
Pathways Involved: The compound may inhibit enzyme activity or modulate receptor function, leading to altered cellular responses.
Comparison with Similar Compounds
- N-FURAN-2-YLMETHYL-2-METHYL-BENZAMIDE
- N-FURAN-2-YLMETHYL-4-METHYL-BENZENESULFONAMIDE
- N-[(FURAN-2-YL)METHYL]FORMAMIDE
Comparison:
- Structural Differences: While these compounds share the furan ring and benzamide core, they differ in the substituents attached to the benzene ring and the furan ring.
- Unique Properties: N-[(FURAN-2-YL)METHYL]-3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE is unique due to the presence of the methanesulfonamido group, which imparts distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-methyl-4-[methyl(methylsulfonyl)amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-11-9-12(6-7-14(11)17(2)22(3,19)20)15(18)16-10-13-5-4-8-21-13/h4-9H,10H2,1-3H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMNNGUSXFGCHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC2=CC=CO2)N(C)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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